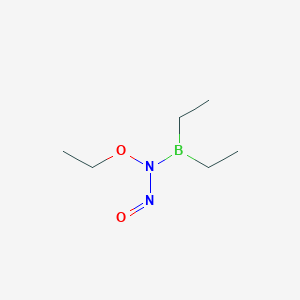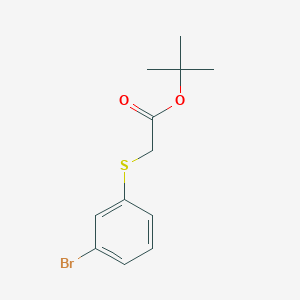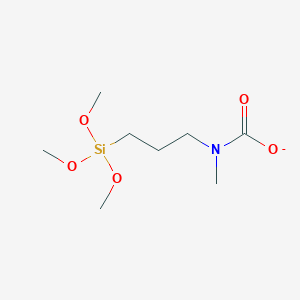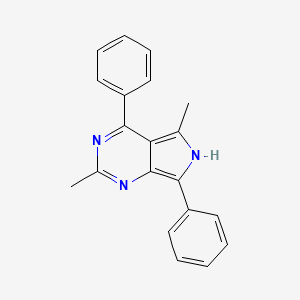![molecular formula C16H17NO B14001231 1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one CAS No. 4735-46-0](/img/structure/B14001231.png)
1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- is an organic compound with a complex structure that includes a pyrrolidinone ring and a naphthalenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- typically involves the reaction of 2-pyrrolidinone with 1-bromo-2-(1-naphthalenyl)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalenyl-substituted pyrrolidinone derivatives, while reduction can produce naphthalenyl-substituted pyrrolidines .
科学研究应用
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinone ring but without the naphthalenyl group.
N-Methyl-2-pyrrolidone: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidinone ring.
1-Phenyl-2-pyrrolidinone: A compound with a phenyl group instead of a naphthalenyl group .
Uniqueness
2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s interactions with specific molecular targets, making it a valuable compound for various applications .
属性
CAS 编号 |
4735-46-0 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-(2-naphthalen-1-ylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H17NO/c18-16-9-4-11-17(16)12-10-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8H,4,9-12H2 |
InChI 键 |
NZHPQUITCJNHAF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)



![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)

![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)




![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)


